3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Description

BenchChem offers high-quality 3,4-dihydro-2H-1-benzopyran-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-2H-1-benzopyran-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

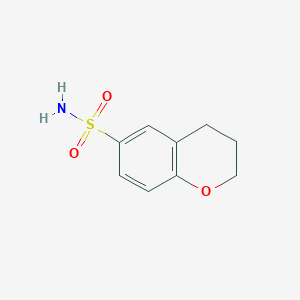

3,4-dihydro-2H-chromene-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLIFDXUTNJPRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)N)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide, a key heterocyclic scaffold found in numerous biologically active molecules.[1][2][3] The chromane sulfonamide motif is of significant interest to researchers in drug development for its role in potent and selective therapeutic agents.[2][4] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, process optimization, and self-validating system checks essential for reproducible, high-yield synthesis. We will detail a robust, multi-step pathway commencing with the formation of the chromane core, followed by regioselective functionalization to yield the target compound. The protocols provided are designed for researchers, chemists, and drug development professionals seeking a practical and insightful guide to this synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide can be approached from several angles. A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials. The most direct strategy involves a late-stage introduction of the sulfonamide group onto a pre-formed chromane ring. This approach is generally favored as it avoids potential complications of the sulfonamide group interfering with the ring-forming reactions.

The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, leading back to a sulfonyl chloride intermediate. The sulfonyl chloride is then disconnected from the chromane ring via an electrophilic aromatic substitution, identifying chromane as the key precursor.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromane - Wikipedia [en.wikipedia.org]

- 4. EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Introduction

3,4-dihydro-2H-1-benzopyran, commonly known as chroman, is a privileged heterocyclic scaffold found in a wide array of biologically active compounds, including vitamins (e.g., Vitamin E) and numerous pharmaceuticals. The introduction of a sulfonamide group, a critical pharmacophore in its own right, onto the chroman framework at the 6-position yields 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. This molecule represents a key synthon for drug discovery, combining the structural rigidity and favorable physicochemical properties of the chroman ring with the potent and versatile binding capabilities of the sulfonamide moiety.[1][2]

A definitive structural characterization is paramount for any compound intended for research or drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and unambiguous technique for elucidating the molecular structure of organic compounds in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. The spectral assignments are based on established principles of NMR theory, including chemical shift trends, spin-spin coupling, and substituent effects, supported by empirical data from closely related chroman and sulfonamide derivatives reported in the literature.[3][4][5]

This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the NMR spectral features of this important molecular scaffold.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-recommended numbering scheme for the chroman ring system is used throughout this guide.

Caption: Structure of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide with atom numbering.

¹H NMR Spectral Data Analysis (Predicted)

The predicted ¹H NMR spectrum is analyzed based on a standard operating frequency (e.g., 400 or 500 MHz) and a common deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and resolve the exchangeable NH₂ protons.[2]

Table 1: Predicted ¹H NMR Spectral Data for 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |

| H-5 | ~ 7.65 | d | J ≈ 2.2 | Doublet due to meta-coupling with H-7. Deshielded by the adjacent electron-withdrawing SO₂NH₂ group. |

| H-7 | ~ 7.58 | dd | J ≈ 8.5, 2.2 | Doublet of doublets from ortho-coupling to H-8 and meta-coupling to H-5. |

| H-8 | ~ 6.90 | d | J ≈ 8.5 | Shielded by the ortho-alkoxy group (O-1). Doublet from ortho-coupling to H-7. |

| -SO₂NH₂ | ~ 7.20 | s (broad) | - | Exchangeable protons of the sulfonamide group. Appears as a broad singlet; its chemical shift is solvent and concentration-dependent.[3] |

| H-2 | ~ 4.25 | t | J ≈ 5.2 | Triplet due to coupling with the two H-3 protons. Deshielded by the adjacent ether oxygen (O-1). |

| H-4 | ~ 2.80 | t | J ≈ 6.5 | Triplet due to coupling with the two H-3 protons. Benzylic position. |

| H-3 | ~ 2.00 | p | J ≈ 6.0 | Pentet (or multiplet) from coupling to both H-2 and H-4 protons. |

Detailed Rationale for ¹H Assignments:

-

Aromatic Region (δ 6.5-8.0 ppm): The substitution pattern on the benzene ring dictates a three-proton ABX-like system, though it simplifies due to the specific electronic effects.

-

The sulfonamide group is strongly electron-withdrawing, causing significant deshielding (downfield shift) of the ortho proton (H-5) and meta proton (H-7).[6]

-

The alkoxy group (O-1) is electron-donating through resonance, causing shielding (upfield shift) of its ortho proton (H-8) and para proton (H-5).

-

The net effect places H-8 at the most upfield position (~6.90 ppm). H-5 is ortho to the SO₂NH₂ group and para to the O-1 group, leading to a downfield shift, predicted around 7.65 ppm. Its multiplicity is a simple doublet due to a small meta-coupling (⁴J) to H-7.

-

H-7 is ortho to H-8 and meta to the SO₂NH₂ group, resulting in a chemical shift around 7.58 ppm. It appears as a doublet of doublets, showing both ortho and meta couplings.[7]

-

-

Aliphatic Region (δ 1.5-4.5 ppm): The signals for the dihydropyran ring are characteristic.

-

H-2 (O-CH₂): These protons are directly attached to a carbon adjacent to the ether oxygen, resulting in a significant downfield shift to approximately 4.25 ppm. They appear as a triplet due to coupling with the two adjacent H-3 protons.

-

H-4 (Ar-CH₂): The benzylic protons at C-4 are deshielded by the aromatic ring and appear as a triplet around 2.80 ppm.[4]

-

H-3 (-CH₂-): The methylene protons at C-3 are coupled to both H-2 and H-4. This vicinal coupling results in a more complex multiplet, often appearing as a pentet or quintet, at the most upfield position around 2.00 ppm.[4]

-

¹³C NMR Spectral Data Analysis (Predicted)

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C-8a (C-O) | ~ 154.5 | Quaternary aromatic carbon attached to oxygen. Significantly deshielded. |

| C-6 (C-S) | ~ 138.0 | Quaternary aromatic carbon attached to the sulfonamide group. |

| C-5 | ~ 129.5 | Aromatic CH carbon ortho to the sulfonamide group. |

| C-7 | ~ 127.0 | Aromatic CH carbon. |

| C-4a | ~ 122.0 | Quaternary aromatic carbon at the ring junction. |

| C-8 | ~ 117.0 | Aromatic CH carbon ortho to the alkoxy group, showing a characteristic upfield shift. |

| C-2 (O-CH₂) | ~ 66.5 | Aliphatic carbon adjacent to the ether oxygen. |

| C-4 (Ar-CH₂) | ~ 29.0 | Benzylic carbon. |

| C-3 (-CH₂) | ~ 22.0 | Aliphatic methylene carbon. |

Detailed Rationale for ¹³C Assignments:

-

Aromatic Carbons (δ 110-160 ppm):

-

The two quaternary carbons attached to heteroatoms, C-8a (to O-1) and C-6 (to S), are the most downfield aromatic signals. C-8a is typically found around 154.5 ppm.[5]

-

The carbon bearing the sulfonamide group, C-6, is also significantly deshielded.

-

The protonated aromatic carbons (C-5, C-7, C-8 ) can be assigned based on substituent effects. The electron-donating O-1 group shields C-8 , shifting it upfield to ~117.0 ppm. The electron-withdrawing SO₂NH₂ group deshields C-5 .

-

C-4a , the other quaternary carbon, is typically found further upfield among the aromatic signals.

-

-

Aliphatic Carbons (δ 20-70 ppm):

-

C-2 is the most deshielded aliphatic carbon (~66.5 ppm) due to its direct attachment to the electronegative oxygen atom.

-

The benzylic carbon C-4 appears around 29.0 ppm.

-

C-3 is the most shielded carbon in the molecule, appearing at the highest field (~22.0 ppm).

-

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized protocol for acquiring high-quality NMR spectra for structural verification of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide.

Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, 99.9% D).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[8]

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

Spectrometer Setup and ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) and a relaxation delay (D1) of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition

-

Tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Set a relaxation delay (D1) of 2 seconds.

-

Acquire the FID.

Data Processing

-

Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.

-

Phase-correct the resulting spectra manually.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[9]

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Pick and label the peaks in both spectra.

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

The structural elucidation of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide can be confidently achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectral data presented in this guide, derived from foundational NMR principles and comparative analysis of related structures, provides a robust template for experimental verification. The characteristic signals of the dihydropyran ring, combined with the distinct pattern of the 1,2,4-trisubstituted aromatic ring, create a unique spectral fingerprint. This guide serves as an authoritative resource for scientists engaged in the synthesis, characterization, and application of this valuable chemical entity, ensuring both scientific integrity and efficiency in research and development workflows.

References

-

Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR spectrum of 2-oxo-2H-cromen-6-sulfonyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Retrieved from [Link]

-

Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

MDPI. (n.d.). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Retrieved from [Link]

-

Holmberg, G. A., & Axberg, J. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 1815-1817. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H-NMR spectrum of sulfonation of 4,4'-diaminodiphenylmethane-3,3'-disulfonic acid disodium salt (S-DDM). Retrieved from [Link]

Sources

- 1. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. chem.washington.edu [chem.washington.edu]

FT-IR spectroscopy of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

An In-depth Technical Guide to the FT-IR Spectroscopy of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of active compounds is a cornerstone of safety, efficacy, and quality control. 3,4-dihydro-2H-1-benzopyran-6-sulfonamide is a molecule belonging to the benzopyran and sulfonamide classes, scaffolds of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of the application of Fourier Transform Infrared (FT-IR) spectroscopy for the structural elucidation of this compound.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by measuring the absorption of infrared light by a sample.[1] The resulting spectrum reveals the presence of specific functional groups and provides insights into the overall molecular architecture.[2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for obtaining and interpreting the FT-IR spectrum of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide.

Molecular Structure and Vibrational Analysis

The foundational step in interpreting an FT-IR spectrum is to understand the molecule's structure and identify the chemical bonds that will interact with infrared radiation. The structure of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide (Molecular Formula: C₉H₁₁NO₃S) contains several key functional groups, each with characteristic vibrational frequencies.[3][4]

Key Functional Groups:

-

Primary Sulfonamide (-SO₂NH₂): This group is defined by N-H and S=O bonds.

-

Aromatic Ring: A substituted benzene ring.

-

Cyclic Aryl-Alkyl Ether (-C-O-C-): Part of the benzopyran structure.

-

Aliphatic Chains (-CH₂-): Methylene groups within the dihydropyran ring.

These groups are visualized in the diagram below.

Caption: Molecular structure and key functional groups.

Experimental Protocol: A Self-Validating System

The integrity of an FT-IR spectrum is contingent upon a meticulous experimental protocol. The following steps describe a self-validating workflow designed to minimize artifacts and ensure reproducibility.

Sample Preparation: The Causality of Choice

For a solid sample like 3,4-dihydro-2H-1-benzopyran-6-sulfonamide, two primary methods are recommended. The choice depends on available equipment and desired sample throughput.

Method A: Potassium Bromide (KBr) Pellet Technique (The Gold Standard)

This technique provides high-quality transmission spectra but requires careful preparation.

-

Rationale: The principle is to disperse the analyte in an IR-transparent matrix (KBr) to allow the IR beam to pass through it.[5] Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation is critical to minimize light scattering (the Christiansen effect), which can distort spectral bands.[6]

-

Protocol:

-

Drying: Gently heat spectroscopic grade KBr powder at 100-110°C for 2-4 hours to remove absorbed water, which has strong IR absorption bands. Store in a desiccator.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample into a fine, consistent powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Mix and grind the sample and KBr together until the mixture is homogeneous and has a flour-like consistency.[7]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply 7-10 tons of pressure for 1-2 minutes.

-

Validation: The resulting pellet should be clear or translucent. An opaque or cloudy pellet indicates insufficient grinding, poor mixing, or moisture contamination, and should be remade.[7]

-

Method B: Attenuated Total Reflectance (ATR) Technique (Modern & Rapid)

ATR is a popular alternative that requires minimal sample preparation.[5]

-

Rationale: The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave is generated, which penetrates a few microns into the sample. The sample absorbs energy at specific frequencies, and the attenuated light is reflected back to the detector.[5] Good contact between the sample and the crystal is paramount for a strong signal.

-

Protocol:

-

Crystal Cleaning: Ensure the ATR crystal surface is immaculately clean. Wipe with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to ensure no residues from previous samples are present.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.

-

Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, forcing the solid sample into intimate contact with the crystal.[7]

-

Validation: The resulting spectrum should exhibit strong absorption bands. If the peaks are weak, it may indicate poor contact, and the pressure should be readjusted.

-

Data Acquisition Parameters

-

Spectrometer: A Fourier Transform Infrared Spectrometer.

-

Scan Range: 4000–400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.

-

Resolution: 4 cm⁻¹. This provides sufficient detail for distinguishing most characteristic bands without introducing excessive noise.

-

Number of Scans: 16-32 scans. Co-adding multiple scans is a powerful method to improve the signal-to-noise ratio of the spectrum.

-

Background Collection: A background spectrum must be collected immediately prior to the sample spectrum under identical conditions to subtract the spectral contributions of atmospheric CO₂ and H₂O.[5]

Spectral Analysis and Interpretation

The FT-IR spectrum is analyzed by assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The expected absorption regions are detailed below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400–3250 | N-H Asymmetric & Symmetric Stretch | Primary Sulfonamide (-NH₂) | Medium (two bands) |

| 3100–3000 | C-H Aromatic Stretch | Benzene Ring | Weak to Medium |

| 2960–2850 | C-H Aliphatic Stretch | Methylene (-CH₂-) | Medium |

| 1600–1450 | C=C Ring Stretch | Benzene Ring | Medium to Weak |

| ~1465 | C-H Aliphatic Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| 1330–1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) | Strong |

| 1275–1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| 1160–1140 | S=O Symmetric Stretch | Sulfonamide (-SO₂) | Strong |

| 1075–1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |

| 915–890 | S-N Stretch | Sulfonamide (-S-N) | Medium |

| 900–675 | C-H Out-of-Plane Bend | Substituted Benzene Ring | Strong |

Detailed Interpretation:

-

N-H Region (3400–3250 cm⁻¹): The presence of a primary sulfonamide (-NH₂) should give rise to two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[8] The position and broadness of these peaks can be influenced by hydrogen bonding.

-

C-H Stretching Region (3100–2850 cm⁻¹): A key diagnostic area. Weaker bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[9][10] Stronger bands just below 3000 cm⁻¹ are definitive evidence of the aliphatic C-H bonds in the dihydropyran ring.[9][10]

-

Double Bond Region (1600–1450 cm⁻¹): A series of medium to weak absorptions in this region are due to the C=C stretching vibrations within the aromatic ring.

-

The Sulfonamide "Signature" (1330–1140 cm⁻¹): This region is critically important. Two very strong and sharp absorption bands are the hallmark of the sulfonyl group (-SO₂). The higher frequency band (~1320 cm⁻¹) is from the asymmetric S=O stretch, while the lower frequency band (~1150 cm⁻¹) is from the symmetric stretch.[8] The presence of both strong bands is a powerful confirmation of the sulfonamide group.

-

Ether Linkage (1275–1020 cm⁻¹): The aryl-alkyl ether (C-O-C) linkage of the benzopyran system is expected to produce a strong, characteristic band for the asymmetric stretch, typically around 1250 cm⁻¹.[8]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex array of absorptions arising from bending vibrations (e.g., C-H out-of-plane bending) and skeletal vibrations of the entire molecule.[11] While difficult to assign individually without computational support, the pattern in this region is unique to the compound's specific structure and can be used for definitive identification by comparison with a reference spectrum. The strong bands from C-H out-of-plane bending can also provide information about the substitution pattern of the aromatic ring.[10]

Conclusion

FT-IR spectroscopy serves as an indispensable tool for the structural verification of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. Through the application of a robust and self-validating experimental protocol, a high-quality spectrum can be reliably obtained. The subsequent interpretation, guided by an understanding of characteristic group frequencies, allows for the unambiguous confirmation of the compound's key functional moieties: the primary sulfonamide, the substituted aromatic ring, the cyclic ether, and the aliphatic substructures. This analytical approach is fundamental for ensuring material identity, purity, and consistency in research, development, and quality assurance settings within the pharmaceutical industry.

References

- Sample preparation for FT-IR. (n.d.).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.).

- Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.).

- Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis. (2025).

- FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025).

- FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019).

- Ashraf-Khorassani, M., Combs, M., Taylor, L., Willis, J., Liu, X., & Frey, C. (n.d.).

-

IR Spectroscopy. (2022). In Chemistry LibreTexts. Retrieved from [Link]

- Sampling Techniques for FTIR Spectroscopy. (n.d.).

- Principles of FTIR Spectroscopy. (n.d.).

- IR Spectroscopy of Solids. (n.d.).

- FTIR spectroscopy - principles and applications. (n.d.).

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.).

-

3,4-dihydro-2H-1-benzopyran-6-sulfonamide. (n.d.). In PubChem. Retrieved from [Link]

- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.).

- Ft-Ir and Computational Study of Sulphaguanidine. (n.d.). In Oriental Journal of Chemistry.

- 3,4-dihydro-2h-1-benzopyran-6-sulfonamide. (n.d.). In PubChemLite.

- 2H-1-Benzopyran-6-sulfonamide, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-, (3S,4R)-. (2025).

- Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (n.d.). In ACS Omega.

- Table of Characteristic IR Absorptions. (n.d.).

- List of the most significant infrared (FTIR) bands and related functional groups assigned for. (n.d.).

-

Benzopyran sulfonamide. (n.d.). In PubChem. Retrieved from [Link]

- Interpreting Infrared Spectra. (n.d.).

- Sulfonamide-01. (n.d.). In PubChem.

- Infrared Spectra of Some Common Functional Groups. (2024). In Chemistry LibreTexts.

Sources

- 1. agilent.com [agilent.com]

- 2. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 3. 3,4-dihydro-2H-1-benzopyran-6-sulfonamide | C9H11NO3S | CID 63840602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3,4-dihydro-2h-1-benzopyran-6-sulfonamide (C9H11NO3S) [pubchemlite.lcsb.uni.lu]

- 5. jascoinc.com [jascoinc.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

single crystal X-ray crystallography of 3,4-dihydro-2H-1-benzopyran derivatives

<_ _> An In-depth Technical Guide to Single-Crystal X-ray Crystallography of 3,4-Dihydro-2H-1-benzopyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Elucidating the precise three-dimensional atomic arrangement of these derivatives through single-crystal X-ray crystallography is paramount for understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding rational drug design. This guide provides a comprehensive technical overview of the crystallographic workflow as applied to this important class of molecules, from the foundational principles of crystal growth to the intricacies of structure solution, refinement, and data validation. It is designed to equip researchers with the theoretical knowledge and practical insights necessary to successfully navigate the crystallographic process and generate high-quality, publication-ready structural data.

The Foundational Imperative: Why Crystallize 3,4-Dihydro-2H-1-benzopyran Derivatives?

The chroman moiety is a key structural feature in a wide range of pharmacologically significant molecules, including those with anti-HIV, antidiabetic, and estrogenic activities.[1] The stereochemistry and conformational flexibility of the dihydropyran ring, coupled with the substitution patterns on both the heterocyclic and aromatic portions of the molecule, give rise to a rich and complex structural landscape.

Single-crystal X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional structure of these molecules.[4] This technique provides precise information on bond lengths, bond angles, and torsion angles, which are critical for:

-

Absolute Stereochemistry Determination: Unambiguously assigning the absolute configuration of chiral centers, a crucial aspect for understanding enantioselective biological activity.[5]

-

Conformational Analysis: Defining the preferred conformation of the flexible dihydropyran ring, which directly impacts how the molecule presents its pharmacophoric features to a biological target.

-

Understanding Intermolecular Interactions: Visualizing and quantifying non-covalent interactions such as hydrogen bonds and π-π stacking in the crystal lattice, which can serve as models for interactions in a protein binding pocket.

-

Structure-Based Drug Design (SBDD): Providing the high-resolution structural data necessary for computational modeling and the rational design of next-generation analogs with improved potency and selectivity.[6][7]

The Art and Science of Crystal Growth

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals suitable for diffraction.[6][8] For 3,4-dihydro-2H-1-benzopyran derivatives, which are typically small organic molecules, several crystallization techniques can be employed. The key is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or a microcrystalline powder.[9]

Common Crystallization Methodologies

| Method | Principle | Advantages | Considerations |

| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to crystallization.[10] | Simple to set up and widely applicable. | The rate of evaporation can be difficult to control precisely. |

| Solvent Layering (Liquid Diffusion) | A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion at the interface induces crystallization.[10][11] | Allows for very slow and controlled crystal growth. | Requires careful selection of a miscible solvent/anti-solvent pair with different densities.[11] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[11][12] | Highly effective for small quantities of material and offers excellent control over the rate of crystallization.[11] | Requires careful selection of solvents and a well-sealed environment. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[12] | A simple and often effective method. | The rate of cooling must be carefully controlled to avoid the formation of multiple small crystals. |

| Sublimation | For volatile compounds, the solid is heated under vacuum, and the resulting vapor is allowed to deposit as crystals on a cooled surface.[10][12] | Can produce exceptionally high-quality crystals free of solvent impurities.[12] | Applicable only to a limited number of thermally stable and volatile compounds. |

Protocol: A Step-by-Step Guide to Vapor Diffusion Crystallization

-

Preparation: Ensure the 3,4-dihydro-2H-1-benzopyran derivative is of high purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality.

-

Solvent Selection: In a small, clear glass vial (the "inner vial"), dissolve 2-5 mg of the compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane).

-

Setting up the Chamber: In a larger glass vial or beaker (the "outer chamber"), add a small volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane, or diethyl ether).[12]

-

Assembly: Carefully place the open inner vial inside the outer chamber. Ensure the inner vial does not touch the sides of the outer chamber.[11]

-

Sealing and Incubation: Seal the outer chamber tightly with a cap or parafilm. Store the assembly in a vibration-free location at a constant temperature.

-

Monitoring: Observe the setup periodically over several days to weeks. The formation of clear, well-defined crystals with sharp edges is the desired outcome.

From Crystal to Data: The X-ray Diffraction Experiment

Once a suitable single crystal is obtained, the next stage is to collect the X-ray diffraction data. This process involves mounting the crystal, exposing it to a monochromatic X-ray beam, and recording the resulting diffraction pattern.[13]

The Experimental Workflow

Caption: High-level workflow for X-ray diffraction data collection.

Key Stages and Considerations

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil for low-temperature data collection.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect against radiation damage. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[13] A complete dataset requires collecting reflections over a range of crystal orientations.[13]

-

Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then integrated, scaled, and corrected for various experimental factors to produce a final reflection file.

Unveiling the Structure: Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.[14]

The Path to the Final Structure

Sources

- 1. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. mkuniversity.ac.in [mkuniversity.ac.in]

- 5. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Challenges and opportunities for new protein crystallization strategies in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. unifr.ch [unifr.ch]

- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Introduction [pd.chem.ucl.ac.uk]

Navigating the Bio-Active Landscape: A Preliminary In Vitro Biological Screening of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

This technical guide outlines a comprehensive and logically structured preliminary in vitro biological screening strategy for the novel compound, 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the initial assessment of this molecule's therapeutic potential. The proposed screening cascade is designed to efficiently probe for anticancer, antimicrobial, and specific enzyme inhibitory activities, based on the well-established biological profiles of both the benzopyran and sulfonamide pharmacophores.

Introduction: The Rationale for Screening

The compound 3,4-dihydro-2H-1-benzopyran-6-sulfonamide integrates two privileged scaffolds in medicinal chemistry: the chroman (3,4-dihydro-2H-1-benzopyran) nucleus and a sulfonamide moiety. Chroman derivatives are known to exhibit a wide array of biological activities, including antimicrobial and cytotoxic effects. Sulfonamides have a long history as antimicrobial agents and have more recently gained prominence as versatile scaffolds in cancer therapy, targeting various enzymes crucial for tumor progression.[1][2] The strategic combination of these two pharmacophores in a single molecular entity presents a compelling case for a multi-faceted biological investigation.

This guide proposes a tiered screening approach, beginning with broad-spectrum antimicrobial and anticancer assays to identify any significant "hits." Subsequently, more specific enzyme inhibition assays will be employed to elucidate potential mechanisms of action for any observed bioactivity. This strategy allows for a cost-effective and scientifically rigorous initial evaluation of the compound's therapeutic promise.

Tier 1: Broad-Spectrum Bioactivity Assessment

The initial phase of screening is designed to cast a wide net, identifying any significant cytotoxic or antimicrobial properties of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide.

In Vitro Anticancer Screening: Cytotoxicity Profiling

The MTT assay is a robust and widely used colorimetric method to assess cell viability and proliferation, making it an ideal starting point for anticancer screening.[3][4] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[5] The intensity of the formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.

Recommended Cell Lines:

A panel of human cancer cell lines is proposed to assess the breadth of the compound's cytotoxic potential. This panel should include representatives from different cancer types:

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).[6]

-

HepG2: Human hepatocellular carcinoma.[6]

-

A549: Human lung carcinoma.

-

HT-29: Human colon adenocarcinoma.[7]

-

Vero: A non-cancerous cell line (African green monkey kidney) to assess general cytotoxicity and selectivity.[6]

Experimental Protocol: MTT Assay [5][8]

-

Cell Seeding: Plate the selected cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve a final concentration range of 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Formazan Formation: Incubate the plates for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, will be calculated.

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | 15.2 | 0.8 |

| HepG2 | 25.8 | 1.2 |

| A549 | 32.1 | 1.5 |

| HT-29 | 18.9 | 0.9 |

| Vero | > 100 | 5.6 |

In Vitro Antimicrobial Screening

Given the sulfonamide moiety, assessing the antimicrobial activity is a critical first step. A combination of the agar well diffusion method for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC) is recommended.[9][10]

Recommended Microbial Strains:

A panel of clinically relevant Gram-positive and Gram-negative bacteria, along with a fungal strain, should be used:

-

Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

-

Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungal: Candida albicans (ATCC 10231)

Experimental Protocol: Agar Well Diffusion Method [11][12]

-

Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in sterile saline, adjusted to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).

-

Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add 100 µL of a 1 mg/mL solution of the compound in DMSO to the designated wells. Use DMSO as a negative control and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Experimental Protocol: Broth Microdilution for MIC Determination [13][14]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations (e.g., 0.5 to 512 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Hypothetical Antimicrobial Activity

| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | 18 | 16 |

| Bacillus subtilis | 22 | 8 |

| Escherichia coli | 10 | 128 |

| Pseudomonas aeruginosa | - | >512 |

| Candida albicans | 15 | 32 |

Tier 2: Mechanistic Elucidation through Enzyme Inhibition Assays

Should the Tier 1 screening reveal promising anticancer or antimicrobial activity, the next logical step is to investigate potential molecular targets. Based on the structural motifs of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide, carbonic anhydrase IX (CA IX) and Sirtuin 2 (SIRT2) are high-priority targets.

Carbonic Anhydrase IX (CA IX) Inhibition Assay

CA IX is a transmembrane enzyme that is overexpressed in many types of tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[15] Sulfonamides are a well-known class of CA inhibitors.[16]

Experimental Protocol: Spectrophotometric CA IX Inhibition Assay [15]

-

Enzyme and Substrate Preparation: Use purified human recombinant CA IX. The assay measures the esterase activity of CA IX using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the colored p-nitrophenolate anion.

-

Assay Procedure: In a 96-well plate, add 140 µL of Tris-HCl buffer (pH 7.4), 20 µL of the test compound solution (in a suitable solvent), and 20 µL of a CA IX solution. Pre-incubate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of a p-NPA solution in acetonitrile.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. Acetazolamide should be used as a positive control.

Sirtuin 2 (SIRT2) Inhibition Assay

SIRT2 is a NAD⁺-dependent deacetylase that has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Chroman-4-one derivatives have been reported as SIRT2 inhibitors.[17]

Experimental Protocol: Fluorometric SIRT2 Inhibition Assay

-

Assay Principle: This assay utilizes a fluorogenic substrate that, upon deacetylation by SIRT2, can be cleaved by a developer to release a fluorescent group.

-

Reagent Preparation: Prepare solutions of recombinant human SIRT2, the fluorogenic substrate, NAD⁺ (cofactor), and the test compound.

-

Assay Procedure: In a 96-well black plate, add the assay buffer, SIRT2 enzyme, and the test compound. Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding a mixture of the fluorogenic substrate and NAD⁺. Incubate for 60 minutes at 37°C.

-

Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. A known SIRT2 inhibitor, such as Nicotinamide, should be used as a positive control.

Data Presentation: Hypothetical Enzyme Inhibition Data

| Enzyme | Compound IC₅₀ (µM) | Control IC₅₀ (µM) |

| CA IX | 8.5 | 0.02 (Acetazolamide) |

| SIRT2 | 12.3 | 50 (Nicotinamide) |

Visualizing the Workflow and Potential Mechanisms

Diagrams are essential for clearly communicating complex experimental workflows and hypothetical biological pathways.

Experimental Workflow for In Vitro Screening

Caption: A tiered approach to the in vitro screening of the target compound.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of the CA IX pathway by the test compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit preliminary, in vitro screening strategy for 3,4-dihydro-2H-1-benzopyran-6-sulfonamide. The proposed assays are well-established, reproducible, and directly address the most probable biological activities of this hybrid molecule. Positive results from this screening cascade would provide a strong rationale for further preclinical development, including more extensive in vitro profiling, in vivo efficacy studies, and detailed mechanism of action investigations. The self-validating nature of the proposed protocols, coupled with the use of appropriate controls, ensures the scientific rigor and trustworthiness of the generated data.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

- Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113.

- Gothwal, A., Singh, R., Kumar, A., & Sharma, A. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Pharmacognosy and Phytochemistry, 10(5), 12-16.

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755.

- Kamaraj, C., & Annamalai, P. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 63-67.

- Reller, L. B., Weinstein, M., Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755.

- Gieling, R. G., Babur, M., Mamchaoui, K., & Stoker, A. W. (2008). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors & bioelectronics, 24(4), 851–857.

- El-Gohary, N. S., & Shaaban, M. I. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta poloniae pharmaceutica, 74(3), 839–853.

-

Food and Agriculture Organization of the United Nations. (2001). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

- De la Mata, A. P., Patiño, A. D. C., & McKenna, R. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.

- El-Sayad, K. A., El-Masry, G. H., & Abouzid, K. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409.

- Arote, R. B., & Kumbhar, P. P. (2015). A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors. Analytical biochemistry, 487, 58–63.

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual. Cell Viability Assays. Retrieved from [Link]

- Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3), 373–392.

- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.

- Zhang, Y., Wang, Z., & Li, X. (2023). Multifunctional activity-based chemical probes for sirtuins. Chemical science, 14(16), 4259–4267.

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

- Khan, I., Saeed, K., & Khan, I. (2021). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International journal of molecular sciences, 22(21), 11894.

- Onwudiwe, D. C., & Emele, C. G. (2019).

-

Dapar, M. L. G., Aranas, A. T., & Demayo, C. G. (2019). Diagram of the in vitro antimicrobial assay using the agar well diffusion method. ResearchGate. Retrieved from [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Ward, C., Meehan, J., Foley, K., & Supuran, C. T. (2017). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 8(39), 65499–65511.

- Zhang, T., & Zhao, Y. (2014). An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. Bioorganic & medicinal chemistry letters, 24(1), 241–244.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns : journal of the International Society for Burn Injuries, 20(5), 426–429.

- Ahmad, S., Rathish, I. G., Bano, S., Alam, M. S., & Javed, K. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of enzyme inhibition and medicinal chemistry, 25(2), 266–271.

Sources

- 1. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. atcc.org [atcc.org]

- 6. japsonline.com [japsonline.com]

- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. botanyjournals.com [botanyjournals.com]

- 12. webcentral.uc.edu [webcentral.uc.edu]

- 13. protocols.io [protocols.io]

- 14. emerypharma.com [emerypharma.com]

- 15. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Chromane Sulfonamides as Carbonic Anhydrase Inhibitors

Executive Summary

The chromane scaffold, integrated with a sulfonamide moiety, represents a promising pharmacophore in modern drug discovery. While exhibiting a wide range of biological activities, a significant and well-characterized mechanism of action for this class of compounds is the inhibition of carbonic anhydrases (CAs).[1][2] These ubiquitous metalloenzymes are critical regulators of physiological pH and are implicated in numerous pathologies, including glaucoma, epilepsy, and cancer.[3][4] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of novel chromane sulfonamide derivatives as carbonic anhydrase inhibitors. We will move beyond a mere listing of protocols to an integrated narrative that explains the "why" behind each experimental choice, ensuring a self-validating and robust investigative workflow.

The Scientific Rationale: Why Carbonic Anhydrase?

Carbonic anhydrases are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] The sulfonamide group is a classic zinc-binding pharmacophore, making it an excellent starting point for designing inhibitors that target the active site of CAs.[3][4] The chromane portion of the molecule serves as a versatile scaffold that can be functionalized to enhance binding affinity, selectivity for different CA isoforms, and overall drug-like properties.[2] Understanding how modifications to the chromane ring system influence interactions with the enzyme is paramount for rational drug design.

The Core Mechanism: A Tale of Zinc Binding and Beyond

The primary mechanism of action for sulfonamide-based inhibitors is the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[3] This direct interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[5] However, the interactions of the chromane scaffold with amino acid residues lining the active site pocket are equally crucial for determining the inhibitor's potency and isoform selectivity. These secondary interactions can be elucidated through a combination of enzymatic, biophysical, and structural biology techniques.

The Investigative Workflow: A Multi-Pillar Approach

A robust investigation into the mechanism of action of a novel chromane sulfonamide requires a multi-faceted approach. This workflow is designed to be iterative, with findings from one stage informing the experimental design of the next.

Caption: A multi-phase workflow for MoA studies.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Each step is designed to provide clear, quantifiable data that either supports or refutes the hypothesis of direct carbonic anhydrase inhibition.

Phase 1: Initial Characterization

Rationale: This is a high-throughput method to determine the initial potency of the chromane sulfonamide.[6] It relies on the esterase activity of carbonic anhydrase, where the enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.[6][7]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO4, pH 7.6.

-

Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase II (hCA II) in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10 minutes.

-

Substrate Solution: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO.

-

Inhibitor Solutions: Prepare a serial dilution of the chromane sulfonamide in DMSO.

-

-

Assay Procedure:

-

Add 180 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 2 µL of the serially diluted inhibitor solutions to the appropriate wells. Include a DMSO-only control.

-

Add 10 µL of the enzyme solution to all wells except the blank. Add 10 µL of assay buffer to the blank wells.

-

Pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the pNPA stock solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 25°C, taking readings every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Rationale: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed, which provides initial insights into the binding site.[8][9]

Step-by-Step Methodology:

-

Experimental Setup:

-

Perform the esterase activity assay as described above, but with multiple fixed concentrations of the inhibitor and varying concentrations of the substrate (pNPA).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[9]

-

Analyze the plot:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed: Lines intersect in the second or third quadrant.

-

-

Caption: Lineweaver-Burk plots for different inhibition modes.

Phase 2: Biophysical Validation

Rationale: ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10][11][12] This is a direct measurement of binding and does not rely on an enzymatic assay.[13][14]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dialyze the purified carbonic anhydrase and dissolve the chromane sulfonamide in the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

-

The protein concentration in the cell should be 10-100 times the expected Kd, and the ligand concentration in the syringe should be 10-20 times the protein concentration.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

-

Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

-

Phase 3: Structural Elucidation

Rationale: To obtain a high-resolution 3D structure of the chromane sulfonamide bound to carbonic anhydrase.[15][16][17][18] This provides definitive evidence of the binding mode and the specific interactions between the inhibitor and the enzyme.[19]

Step-by-Step Methodology:

-

Crystallization:

-

Co-crystallization: Incubate the purified carbonic anhydrase with a molar excess of the chromane sulfonamide before setting up crystallization screens.

-

Soaking: Grow apo-crystals of carbonic anhydrase first, then transfer them to a solution containing the inhibitor.

-

-

Data Collection and Structure Determination:

-

Harvest a suitable crystal and flash-cool it in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known carbonic anhydrase structure.

-

Build the model of the protein-ligand complex into the electron density map and refine the structure.

-

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of results, all quantitative data should be summarized in tables.

Table 1: Summary of Enzymatic and Biophysical Data

| Compound | IC50 (nM) | Mode of Inhibition | Kd (ITC, nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Chromane Sulfonamide X | 15.2 | Competitive | 12.8 | -8.5 | -2.3 |

| Acetazolamide (Control) | 12.1 | Competitive | 9.5 | -7.9 | -2.1 |

Interpretation: The data in Table 1 would strongly support a mechanism where Chromane Sulfonamide X acts as a competitive inhibitor of carbonic anhydrase. The close correlation between the IC50 and Kd values suggests that the enzymatic inhibition is driven by direct binding to the active site. The negative enthalpy (ΔH) indicates that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions.

Conclusion

The systematic application of the workflows and protocols outlined in this guide will enable a thorough and robust elucidation of the mechanism of action for novel chromane sulfonamides as carbonic anhydrase inhibitors. By integrating enzymatic, biophysical, and structural data, researchers can build a comprehensive understanding of how these compounds interact with their target, providing a solid foundation for further drug development and optimization.

References

- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). Vertex AI Search.

- X-ray crystallography of protein-ligand interactions. (2005). Methods in Molecular Biology.

- Discovery of New Chromone Containing Sulfonamides as Potent Inhibitors of Bovine Cytosolic Carbonic Anhydrase. (2011). Bioorganic & Medicinal Chemistry.

- Studying protein-ligand interactions using X-ray crystallography. (2013). Methods in Molecular Biology.

- Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). Springer.

- X-Ray Crystallography of Protein-Ligand Interactions. (n.d.).

- Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. (n.d.). MDPI.

- Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. (n.d.).

- Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Unknown Source.

- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. (n.d.). Benchchem.

- Carbonic Anhydrase Activity Assay. (2019). Protocols.io.

- Characterizing Binding Interactions by ITC. (n.d.). TA Instruments.

- Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. (2021).

- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.

- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI.

- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (n.d.). Abcam.

- Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. (2018). Biocompare.

- ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology.

- Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. (n.d.). Benchchem.

- Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. (n.d.).

- Protocol library. (n.d.). Abcam.

- Mechanism of Action Assays for Enzymes. (2012).

- Enzyme Inhibition. (2022). Chemistry LibreTexts.

- Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. (2021). Journal of Medicinal Chemistry.

- Comparative analysis of the mechanism of action of different sulfonamide drugs. (n.d.). Benchchem.

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.).

- Sulfonamides: Mechanism of action. (2020). YouTube.

- Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2019).

- Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.

Sources

- 1. Discovery of new chromone containing sulfonamides as potent inhibitors of bovine cytosolic carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties | MDPI [mdpi.com]

- 3. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tainstruments.com [tainstruments.com]

- 13. biocompare.com [biocompare.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 18. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

An In-depth Technical Guide to the Identification of Biological Targets for 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Foreword: The "Why" Before the "How"

In modern drug discovery, a molecule's journey from a phenotypic screen "hit" to a validated lead candidate is fraught with a critical bottleneck: target deconvolution. The compound 3,4-dihydro-2H-1-benzopyran-6-sulfonamide represents a privileged scaffold; related structures have shown promise as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and as ligands for central monoamine receptors.[1][2] However, without a definitive understanding of its direct molecular targets, its therapeutic potential remains a black box. This guide is structured not as a rigid protocol, but as a logical, multi-pronged strategic workflow. It is designed for researchers, scientists, and drug development professionals to navigate the complex process of target identification, moving from hypothesis generation to robust validation. Our approach is grounded in the principle of self-validating systems, where each experimental stage is designed to rigorously test the hypotheses of the last, ensuring the highest degree of scientific integrity.

Part 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable, cost-effective strategy to generate a preliminary, testable list of potential protein targets.[3] This initial step leverages the vast amount of existing biological and chemical data to predict interactions based on structural similarity and physicochemical properties.[4] The core concept is that similar molecules often bind to similar targets.[4]

Causality of Approach:

We employ a dual-pronged computational strategy—ligand-based and structure-based—to broaden the search space and cross-validate predictions. A ligand-based approach asks, "What known targets are modulated by molecules chemically similar to ours?" A structure-based approach, like inverse docking, asks, "Which protein binding pockets in the human proteome are most likely to accommodate our molecule?"[4][5]

Key Computational Methodologies

| Method | Principle | Application & Rationale | Key Tools/Databases |

| Ligand-Based Similarity Search | Compares the 2D or 3D structure of the query molecule to databases of compounds with known biological targets.[4] | Hypothesis Generation: Rapidly identifies potential targets based on the principle of chemical similarity. This is particularly useful if derivatives of the scaffold have known activities. | ChEMBL, PubChem, SciFinder, Similarity Ensemble Approach (SEA)[3] |

| Inverse/Reverse Docking | Docks the small molecule ligand into the binding sites of a large collection of protein crystal structures.[4] | Novel Target Identification: Screens the query molecule against the structural proteome to find potential binding partners, including those not previously associated with similar scaffolds. | idTarget, PharmMapper, TarFisDock |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity and searches for proteins with binding sites matching this pharmacophore.[5] | Refining Hits: Useful when a set of active analogs is available. It helps to understand the key interaction features required for binding and can filter docking results. | MOE, Discovery Studio, ZINCPharmer |

| Machine Learning & AI | Utilizes trained models to predict drug-target interactions based on complex patterns derived from large datasets of chemical structures and biological activities.[6][7] | Predictive Power: Leverages the power of AI to uncover non-obvious relationships and predict potential on- and off-targets with increasing accuracy.[6] | KinasePred[7], AI-based platforms |

The output of this phase is not a definitive answer but a prioritized list of candidate proteins. These candidates will guide the design of subsequent biochemical and cellular experiments.

Part 2: Synthesis of a Chemical Probe: The Key to Fishing for Targets

To physically isolate binding partners from a complex biological milieu (e.g., a cell lysate), the small molecule must be converted into a "chemical probe." This involves chemically modifying the core scaffold to include a linker and a reporter tag (for affinity purification) or a photoreactive group (for covalent capture).[8][9]

Causality of Design:

The central challenge in probe design is to modify the molecule without disrupting its native binding to its target protein(s). Therefore, the attachment point for the linker must be at a position determined to be non-essential for biological activity, often guided by preliminary Structure-Activity Relationship (SAR) data.[10] Photoaffinity labeling (PAL) is often superior to simple affinity purification because it creates a covalent bond between the probe and its target upon UV irradiation.[11][12] This allows for the capture of even weak or transient interactions that might be lost during the washing steps of a traditional affinity pull-down.[8]

Workflow for Photoaffinity Probe Synthesis

Caption: Logical workflow for designing and synthesizing a photoaffinity probe.

Part 3: Experimental Target Identification: From Lysate to Protein List

With a potent chemical probe in hand, the next step is to use it to "fish" for binding partners in a proteome-wide manner. The two most robust and widely used approaches are Affinity Purification-Mass Spectrometry (AP-MS) and Photoaffinity Labeling (PAL) coupled with mass spectrometry.[13][14] A critical component of both workflows is the inclusion of a competition control, where the experiment is repeated in the presence of an excess of the original, unmodified small molecule. True binding partners will show significantly reduced enrichment in the competition sample, as the free compound outcompetes the probe for the binding site. This is a self-validating step crucial for distinguishing specific interactors from non-specific background proteins.[15]

Comparative Workflow: AP-MS vs. Photoaffinity Labeling (PAL)

Caption: Comparison of AP-MS and Photoaffinity Labeling (PAL) workflows.

Detailed Protocol: Photoaffinity Labeling for Target Identification

This protocol outlines a generalized workflow. Optimization of probe concentration, UV exposure time, and lysis conditions is essential.

-

Preparation:

-

Culture cells of interest (e.g., a cell line where the compound shows a phenotypic effect) to ~80-90% confluency.

-

Prepare two sets of samples: (A) Experimental and (B) Competition Control .

-

Prepare stock solutions of the photoaffinity probe and the parent compound in DMSO.

-

-

Probe Incubation:

-